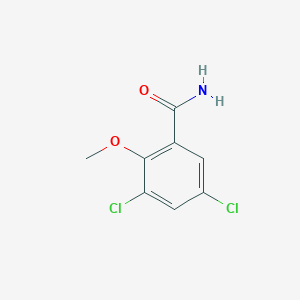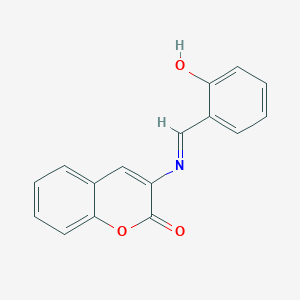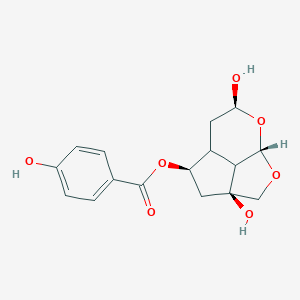
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, also known as BPI, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. It is a small molecule that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various kinases and transcription factors. In vivo, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-tumor effects, neuroprotective effects, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, including the development of more efficient synthesis methods, the identification of new targets and pathways that are affected by 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, and the optimization of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in animal models and humans.
Synthesis Methods
The synthesis of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. One of the most commonly used methods for synthesizing 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is through the reaction of 4-bromobenzylamine with indole-2,3-dione in the presence of a palladium catalyst. This method has been found to be efficient and yields high-quality product.
Scientific Research Applications
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-proliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-inflammatory effects in animal models of inflammation.
properties
Product Name |
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
BMIQFAZFVXOTTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)

![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)




![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)




